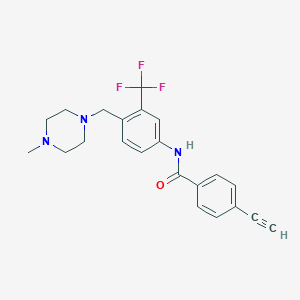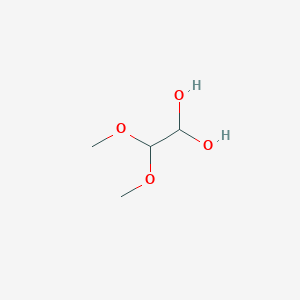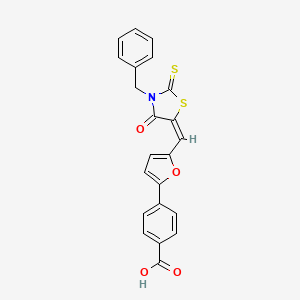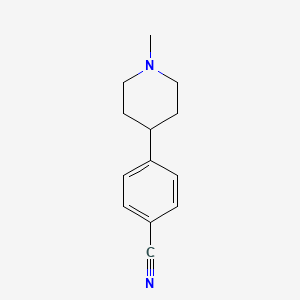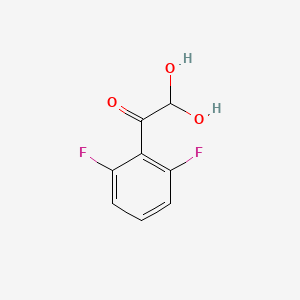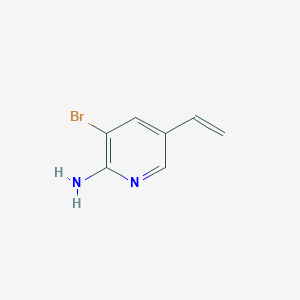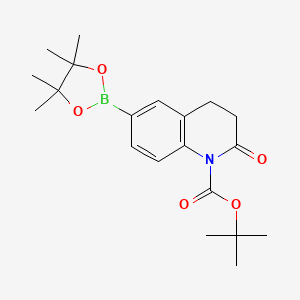
Tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate is a complex organic compound with the molecular formula C23H33BN2O5. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing . This compound is notable for its unique structure, which includes a quinoline core and a boronate ester group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
The synthesis of tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate typically involves multiple steps. One common method includes the reaction of a quinoline derivative with a boronic acid or boronate ester under specific conditions. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the boronate ester group . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of boronate esters with biological molecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: It is employed in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The quinoline core can participate in π-π stacking interactions, enhancing its binding affinity to specific molecular targets .
Comparación Con Compuestos Similares
Similar compounds include other boronate esters and quinoline derivatives. For example:
6-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester: This compound has a similar boronate ester group but a different core structure.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the boronate ester group but has a pyrazole core instead of a quinoline core.
The uniqueness of tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate lies in its combination of a quinoline core and a boronate ester group, which provides distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C20H28BNO5 |
|---|---|
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C20H28BNO5/c1-18(2,3)25-17(24)22-15-10-9-14(12-13(15)8-11-16(22)23)21-26-19(4,5)20(6,7)27-21/h9-10,12H,8,11H2,1-7H3 |
Clave InChI |
YFSDJCAIGFRRGV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)CC3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


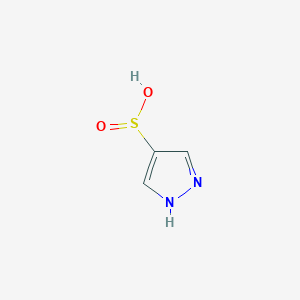
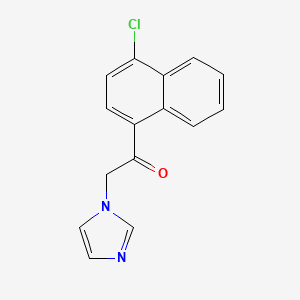
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
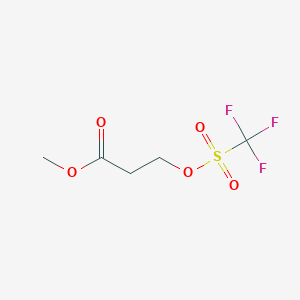
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
